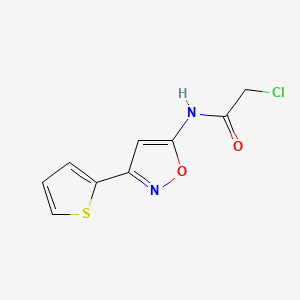
1,2,4,5-Tetrazine, 3-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrazine, 3-(4-methylphenyl)-: is an organic compound containing a tetrazine ring with a 4-methylphenyl group attached at the 3-position. Tetrazines are a class of nitrogen-rich heterocycles known for their unique chemical properties, including high electron affinity and the ability to participate in inverse electron demand Diels-Alder reactions . These properties make tetrazines valuable in various fields such as organic synthesis, materials science, and bioorthogonal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the cyclization of nitriles with hydrazine, followed by oxidation . For example, 4-methylbenzonitrile can be reacted with hydrazine hydrate to form the corresponding dihydrotetrazine, which is then oxidized using agents like hydrogen peroxide or ferric chloride to yield the desired tetrazine .
Industrial Production Methods: Industrial production of tetrazines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods may also employ alternative oxidizing agents and catalysts to improve the overall process .
化学反应分析
Types of Reactions: 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: This reaction involves the tetrazine acting as a diene and reacting with electron-rich dienophiles to form pyridazines.
Nucleophilic Substitution: Tetrazines can undergo nucleophilic substitution reactions, particularly at the 3- and 6-positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric chloride, and bromine are commonly used for the oxidation of dihydrotetrazines to tetrazines.
Dienophiles: Electron-rich alkenes and alkynes are used in Diels-Alder reactions with tetrazines.
Major Products:
Pyridazines: Formed from Diels-Alder reactions with dienophiles.
Substituted Tetrazines: Resulting from nucleophilic substitution reactions.
科学研究应用
1,2,4,5-Tetrazine, 3-(4-methylphenyl)- has several scientific research applications:
作用机制
The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- primarily involves its participation in inverse electron demand Diels-Alder reactions. The tetrazine ring acts as an electron-deficient diene, reacting with electron-rich dienophiles to form pyridazine derivatives . This reaction is highly selective and occurs under mild conditions, making it suitable for various applications in chemistry and biology .
相似化合物的比较
1,2,4,5-Tetrazine: The parent compound without any substituents.
3,6-Dimethyl-1,2,4,5-Tetrazine: A derivative with methyl groups at the 3- and 6-positions.
3-Phenyl-1,2,4,5-Tetrazine: A derivative with a phenyl group at the 3-position.
Uniqueness: 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and properties. This substitution can enhance the compound’s stability and alter its electronic characteristics, making it suitable for specific applications in materials science and bioorthogonal chemistry .
属性
CAS 编号 |
37385-31-2 |
|---|---|
分子式 |
C9H8N4 |
分子量 |
172.19 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H8N4/c1-7-2-4-8(5-3-7)9-12-10-6-11-13-9/h2-6H,1H3 |
InChI 键 |
XMOHKSLFQKGAEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


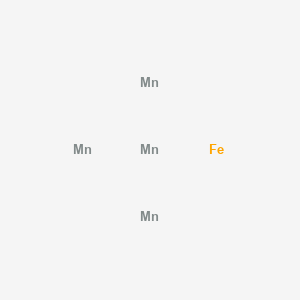
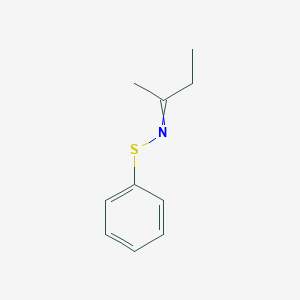
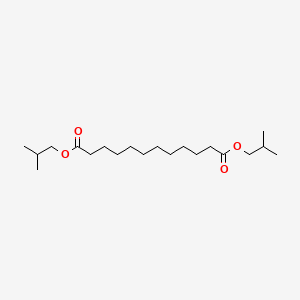
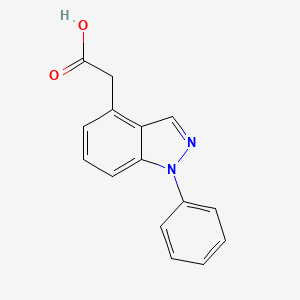

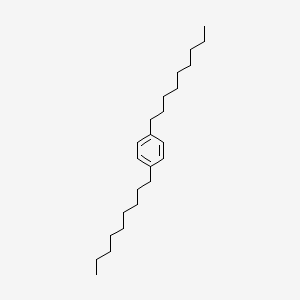
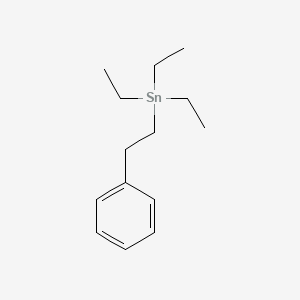
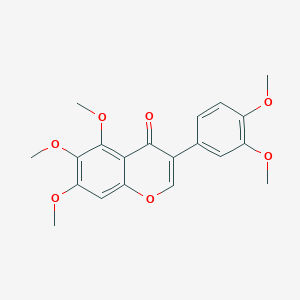
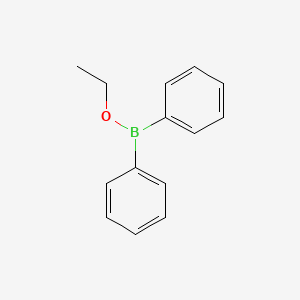

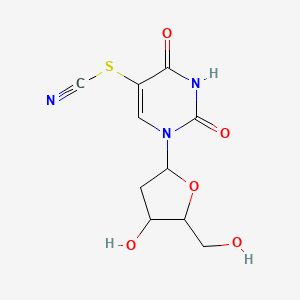

![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
